tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate
Overview
Description
Tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate is a complex organic compound featuring a pyrrolidine ring substituted with a methyl group and a tert-butyl carbamate group[_{{{CITATION{{{_1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl ...
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methyl-1H-pyrrol-2-carbaldehyde as the starting material[_{{{CITATION{{{_1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl ....
Reaction Steps: The synthesis involves multiple steps, including reductive amination, protection of the amine group, and subsequent carbamate formation[_{{{CITATION{{{_1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl ....
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity, often using catalysts and specific solvents to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine nitrogen atom.
Esterification: The carbamate group can participate in esterification reactions with various carboxylic acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases
Esterification: Carboxylic acids, acid catalysts
Major Products Formed:
Oxidation: Pyrrolidone derivatives
Reduction: Amine derivatives
Substitution: Alkylated pyrrolidine derivatives
Esterification: Ester derivatives of the carbamate group
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Biology: It has potential biological activities, including antimicrobial and antiviral properties. Medicine: The compound may be explored for its therapeutic potential in treating various diseases due to its bioactive properties. Industry: It is used in the development of new materials and chemical processes due to its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes and receptors, influencing biological processes. The carbamate group may participate in enzyme inhibition or activation, depending on the target.
Comparison with Similar Compounds
Tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate is structurally similar to other pyrrolidine derivatives and carbamate compounds.
Uniqueness: Its unique combination of the pyrrolidine ring and the tert-butyl carbamate group sets it apart from other compounds, providing distinct chemical and biological properties.
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Properties
IUPAC Name |
tert-butyl N-[4-(1-methylpyrrol-2-yl)pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-11-9-15-8-10(11)12-6-5-7-17(12)4/h5-7,10-11,15H,8-9H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZONFTNFBRJEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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